molecular formula C24H4Cl4O6 B13112459 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone

2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone

Cat. No.: B13112459
M. Wt: 530.1 g/mol
InChI Key: CEOSGQKGZQZWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic aromatic system featuring a heptacyclic framework with four chlorine substituents at positions 2, 14, 17, and 23. The structure incorporates two ether (dioxa) bridges and four ketone (tetrone) functional groups. The chlorine atoms likely enhance electrophilicity and influence solubility, while the tetrone groups may contribute to hydrogen-bonding interactions .

Properties

Molecular Formula

C24H4Cl4O6

Molecular Weight

530.1 g/mol

IUPAC Name

2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone

InChI

InChI=1S/C24H4Cl4O6/c25-6-3-1-5-2-4-7(26)10-8(5)9(6)13-11-12(15-17(19(13)27)23(31)33-21(15)29)16-18(20(28)14(10)11)24(32)34-22(16)30/h1-4H

InChI Key

CEOSGQKGZQZWBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C3=C1C=CC(=C3C4=C(C5=C(C6=C4C2=C(C7=C6C(=O)OC7=O)Cl)C(=O)OC5=O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone involves several steps. The synthetic routes typically include the chlorination of precursor compounds under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone is a complex polycyclic aromatic compound that has garnered attention for its potential applications across various scientific fields. This article explores its applications in detail.

Environmental Science

Pollution Monitoring: The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental monitoring. Studies have shown that it can be used as a sorbent material for the removal of toxic metals from contaminated water sources .

Bioremediation: Due to its structural characteristics, this compound can serve as a model for designing bioremediation agents that target specific pollutants in soil and water systems .

Material Science

Nanocomposite Development: The compound's unique structure allows it to be integrated into nanocomposites for enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation .

Photonic Applications: Its optical properties make it suitable for use in photonic devices. The compound can be engineered to create sensors that respond to light in specific wavelengths, potentially leading to advancements in optical communication technologies .

Pharmaceutical Research

Drug Delivery Systems: The compound's ability to encapsulate other molecules can be exploited in drug delivery systems. Its structural properties allow for controlled release mechanisms that are vital in targeted therapy applications .

Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to fully understand its mechanism of action and therapeutic potential .

Analytical Chemistry

Chromatography Standards: Due to its distinct chemical properties, this compound can be used as a standard reference material in chromatography techniques for the analysis of complex mixtures .

Spectroscopic Analysis: Its unique spectral characteristics make it a valuable compound for calibration in spectroscopic methods such as NMR and UV-Vis spectroscopy .

Case Study 1: Environmental Remediation

A study conducted on the use of this compound in the remediation of lead-contaminated water demonstrated its effectiveness as a sorbent material. The results indicated a significant reduction in lead concentration after treatment with the compound, showcasing its potential utility in environmental clean-up efforts.

Case Study 2: Drug Development

Research exploring the anticancer properties of derivatives of this compound revealed that certain modifications enhanced its cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding opens avenues for further drug development based on structural analogs of the original compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

14-Methoxy-2,16-dioxapentacyclo[7.7.5.0¹,²¹.0³,⁸.0¹⁰,¹⁵]henicosa-3(8),10,12,14-tetraene-7,20-dione

  • Structure : A pentacyclic xanthene derivative with two dioxa bridges and two ketones.
  • Substituents : Methoxy group at position 14 vs. chlorine in the target compound.
  • Synthesis : Prepared via PdCl₂-catalyzed condensation of 3-methoxysalicylaldehyde and 1,3-cyclohexanedione .
  • Bioactivity : Exhibits antiviral and anti-inflammatory properties, attributed to the xanthene core .

5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.0²,⁸.0³,⁷.0¹⁰,¹⁴]hexadec-15-ene-4,6,11,13-tetrone

  • Structure : A nitrogen-containing pentacyclic system with phenyl substituents and four ketones.
  • Key Differences : Replaces oxygen bridges with nitrogen (diazapentacyclo) and lacks halogenation.

Functional Group Analysis

Compound Key Functional Groups Substituents Ring System
Target Compound 2 dioxa, 4 tetrones 4 Cl Heptacyclic
14-Methoxy-dioxapentacyclo 2 dioxa, 2 diones 1 OMe Pentacyclic
Diazapentacyclo-tetrone 2 diaza, 4 tetrones 2 Ph Pentacyclic

Key Observations :

  • Chlorine substituents in the target compound increase molecular weight and polarity compared to methoxy or phenyl analogues.

Physicochemical Properties

Property Target Compound 14-Methoxy-dioxapentacyclo Diazapentacyclo-tetrone
Molecular Weight Higher (due to Cl) Moderate Moderate
Solubility Low (non-polar Cl) Moderate (polar OMe) Low (non-polar Ph)
Thermal Stability High (rigid structure) High High

Notes:

  • Chlorine’s electronegativity may reduce solubility in polar solvents compared to methoxy analogues .
  • Tetrone groups could improve crystallinity, aiding in X-ray diffraction studies .

Biological Activity

The compound 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The compound is characterized by the following structural formula:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Exact values for xx, yy, zz, and ww are not specified in the sources.

Antimicrobial Activity

Studies have indicated that derivatives of azetidinones exhibit significant antimicrobial properties. For instance, a series of synthesized azetidinones were evaluated against various microbial strains, including Staphylococcus aureus and Candida albicans. The results demonstrated that certain compounds showed potent activity, suggesting a structure-activity relationship (SAR) where modifications to the azetidinone structure can enhance antimicrobial efficacy .

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. In vitro studies indicated that compounds similar to 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.06 µM to 2.73 µM, indicating significant potency against these cell lines .

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of azetidinone derivatives suggest potential benefits in models of neurodegenerative diseases. The mechanism appears to involve modulation of cholinergic pathways, which are crucial in conditions like Alzheimer's disease. Compounds that inhibit cholinesterases have shown promise in enhancing cognitive functions in experimental models .

Case Studies

  • Antimicrobial Screening : A study synthesized several azetidinone derivatives and tested them against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The most effective derivative showed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation : In a comparative study, a derivative of the compound was tested on multiple cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells with a notable increase in late apoptosis markers after treatment with concentrations as low as 0.5 µM .

Data Tables

Biological Activity Tested Strain/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus12 µg/mL
AnticancerA5491.06 µM
AnticancerMCF-72.73 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.